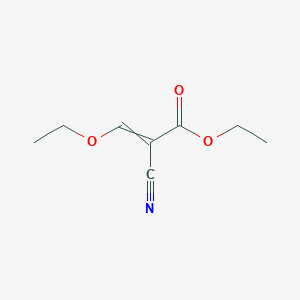

Ethyl ethoxymethylenecyanoacetate

Vue d'ensemble

Description

Ethyl ethoxymethylenecyanoacetate is an organic compound with the chemical formula C8H11NO3. It is known for its role as a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds. This compound is characterized by its pale yellow crystalline appearance and is relatively stable under standard storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl ethoxymethylenecyanoacetate can be synthesized through multiple methods. One common approach involves the reaction of ethyl cyanoacetate with triethyl orthoformate and acetic acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Another method involves the use of hydrogen chloride in ethanol, where the reaction mixture is refluxed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .

Analyse Des Réactions Chimiques

Cyanation Reactions

EEMCA serves as a nontoxic cyanating agent in transition metal-catalyzed reactions, enabling efficient C–CN bond formation.

Copper-Catalyzed C–H Cyanation

EEMCA facilitates direct cyanation of heterocycles via C–H bond activation under copper catalysis :

-

Substrates : Benzothiazoles, thiazoles, benzoxazoles, and other heterocycles.

-

Conditions :

-

Catalyst: Cu(OAc)₂ (1.0 equiv.)

-

Oxidant: Di-tert-butyl peroxide (DTBP, 3.5 equiv.)

-

Solvent: DMF at 135°C for 24 h

-

-

Mechanism : DTBP promotes C–H bond cleavage, while EEMCA delivers the CN group via a copper-mediated pathway .

-

Scope : Tolerates electron-donating and withdrawing groups, yielding aryl nitriles in moderate to excellent yields (45–92%) .

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzothiazole | 2-Cyanobenzothiazole | 87 |

| 5-Methylthiazole | 4-Cyano-5-methylthiazole | 78 |

Copper-Mediated Cyanation of Arylboronic Acids/Iodides

EEMCA reacts with arylboronic acids or iodides under CuI catalysis :

-

Conditions :

-

Catalyst: CuI (1.0 equiv.)

-

Oxidant: t-BuOOH (2.0 equiv.)

-

Solvent: DMF at 130°C for 24 h

-

-

Mechanism : Involves C(sp²)–CN bond cleavage in EEMCA, transferring CN to the aryl substrate .

-

Example : Reaction with phenylboronic acid yields benzonitrile (72%) .

Condensation Reactions

EEMCA participates in condensations to form α,β-unsaturated compounds and heterocycles.

Knoevenagel Condensation

Reacts with aldehydes/ketones to generate α,β-unsaturated nitriles :

-

Conditions : Base (e.g., K₂CO₃), ethanol, reflux.

-

Example : Reaction with benzaldehyde yields ethyl 2-cyano-3-phenylacrylate (82%) .

Heterocyclic Annelation

EEMCA is pivotal in synthesizing pyrimidines and imidazopyrimidines :

-

Reaction with 2-methyl-2-thiopseudourea :

-

Pseudo-Michael Addition :

Michael Addition

EEMCA acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds:

-

Example : Addition to methyl vinyl ketone forms ethyl 2-cyano-3-(3-oxobutyl)acrylate, a precursor for further functionalization .

Reaction with Amines

EEMCA undergoes nucleophilic attack with amines to form enamine derivatives :

-

Reaction with o-phenylenediamine :

Mechanistic Insights

-

Cyanation : Copper catalysts activate EEMCA’s C–CN bond, enabling CN transfer to substrates. DTBP or O₂ acts as an oxidant to regenerate the catalyst .

-

Condensation : The ethoxy group enhances electrophilicity at the methylene carbon, facilitating nucleophilic attack by amines or aldehydes .

Functional Group Tolerance

EEMCA-based reactions tolerate:

Applications De Recherche Scientifique

Synthesis and Mechanism

EEMCA is synthesized through the reaction of ethyl cyanoacetate with ethyl orthoformate. This process typically requires reflux conditions and can yield various derivatives that serve as intermediates in pharmaceutical applications . The compound acts as a cyanating agent in copper-catalyzed reactions, demonstrating its utility in functionalizing heterocycles via C–H bond activation .

Synthesis of Antitumor Agents

EEMCA has been employed in the synthesis of polyfunctional compounds that exhibit antitumor activity. For instance, reactions involving EEMCA have led to the development of heterocyclic derivatives, which were evaluated for their inhibitory effects on cancer cell lines. The mechanistic pathways include regioselective attacks and cyclization reactions, resulting in diverse product formation .

Anti-inflammatory Agents

Research indicates that EEMCA serves as an intermediate in synthesizing anti-inflammatory agents with gastroprotective effects. These compounds have shown promise in preclinical studies, particularly in animal models .

Cyanation Reactions

EEMCA is utilized as a cyanating agent in copper-catalyzed cyanation processes. This application allows for the efficient synthesis of (hetero)aryl nitriles, which are valuable intermediates in drug development and material science . The reactions can proceed under mild conditions and tolerate various functional groups, enhancing their applicability.

Data Table: Key Applications of EEMCA

Case Study 1: Antitumor Activity

A study evaluated various derivatives synthesized from EEMCA for their antitumor properties against specific cancer cell lines. The results indicated that several compounds displayed significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Copper-Catalyzed Cyanation

In a series of experiments, researchers demonstrated the efficacy of EEMCA as a cyanating agent. The method allowed for the synthesis of diverse nitrile compounds under mild conditions, showcasing EEMCA's role as a safer alternative to traditional cyanation methods .

Mécanisme D'action

The mechanism of action of ethyl ethoxymethylenecyanoacetate primarily involves its role as a Michael acceptor. In this capacity, it reacts with nucleophiles to form stable adducts, which can then undergo further transformations to yield various products. The compound’s reactivity is attributed to the presence of the electron-withdrawing cyano and ester groups, which activate the methylene group towards nucleophilic attack .

Comparaison Avec Des Composés Similaires

Ethyl ethoxymethylenecyanoacetate can be compared with similar compounds such as:

Diethyl ethoxymethylenemalonate: Another Michael acceptor used in organic synthesis.

Ethyl cyanoacetate: A related compound with similar reactivity but different applications.

Ethyl 2-cyano-3-ethoxyacrylate: Shares structural similarities and is used in similar synthetic applications.

This compound stands out due to its unique combination of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

Ethyl ethoxymethylenecyanoacetate (EEMCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological evaluations, and potential applications of EEMCA, supported by data tables and case studies.

1. Synthesis of this compound

EEMCA can be synthesized through various methods, often involving the reaction of ethyl cyanoacetate with ethoxymethylene derivatives. One notable synthesis route involves using potassium carbonate in ethanol under reflux conditions, yielding EEMCA with a moderate efficiency of approximately 65% . The structure is confirmed using techniques like NMR and HPLC.

2.1 Antibacterial Activity

EEMCA has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study conducted by Ramappa M. Sankangoud et al., several derivatives synthesized from EEMCA exhibited significant antibacterial activity using the cup-plate agar diffusion method. The results indicated that compounds derived from EEMCA showed potent activity comparable to standard drugs like methotrexate (Table 1) .

Table 1: Antibacterial Activity of Compounds Derived from EEMCA

| Compound | E. coli (Zone of Inhibition in cm) | Staphylococcus aureus (Zone of Inhibition in cm) |

|---|---|---|

| IVb | 15 | 14 |

| IVe | 17 | 16 |

| IVf | 18 | 17 |

| Methotrexate | 12 | 11 |

2.2 Antitumor Activity

Recent studies have also explored the antitumor potential of EEMCA derivatives. A notable investigation involved the synthesis of pyrazolo[3,4-d]pyrimidine compounds derived from EEMCA, which demonstrated significant inhibitory effects on tumor cell lines in vitro . The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.

Table 2: Antitumor Activity Evaluation

| Compound | IC50 (µM) in Tumor Cell Lines |

|---|---|

| Compound A | 5.4 |

| Compound B | 3.2 |

| Compound C | 4.8 |

3. Mechanistic Insights

The biological activity of EEMCA has been linked to its ability to act as a cyanating agent in organic synthesis, particularly through copper-catalyzed reactions . This property may contribute to its reactivity and subsequent biological effects, making it a versatile compound in medicinal chemistry.

Case Study 1: Antibacterial Screening

In a comprehensive screening study, various derivatives of EEMCA were tested against multiple bacterial strains, revealing that modifications to the ethoxy group significantly influenced antibacterial potency . The study highlighted the importance of structural variations in enhancing biological activity.

Case Study 2: Antitumor Evaluation

A series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from EEMCA were evaluated for their antitumor effects against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity, suggesting potential pathways for drug development .

Propriétés

IUPAC Name |

ethyl 2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGNAIGXYODKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-05-3 | |

| Record name | Ethyl (ethoxymethylene)cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.